Benzylidene Camphor Sulfonic Acid

説明

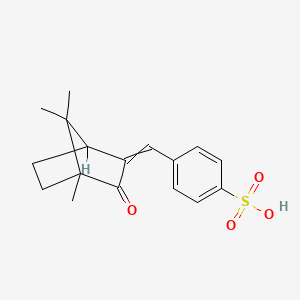

Benzylidene Camphor Sulfonic Acid is an organic compound with the chemical formula C17H20O4S. It is primarily used as an ultraviolet (UV) filter in cosmetic products such as sunscreens, lipsticks, shampoos, and hair sprays . This compound is known for its ability to absorb UV radiation, thereby protecting the skin from harmful effects of UV exposure .

準備方法

Benzylidene Camphor Sulfonic Acid can be synthesized through various synthetic routes. One common method involves the reaction of camphor with benzaldehyde in the presence of a sulfonating agent. The reaction conditions typically include the use of a solvent such as dimethyl sulfoxide (DMSO) or methanol, and the reaction is carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

Benzylidene Camphor Sulfonic Acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

生物活性

Benzylidene Camphor Sulfonic Acid (BCSA) is an organic compound primarily recognized for its role as a UV filter in cosmetic products. Its biological activity has been the subject of various studies, particularly concerning its effects on cellular mechanisms and its potential implications for human health.

BCSA is a derivative of camphor and benzaldehyde, characterized by its sulfonic acid functional group. It acts as a broad-spectrum UV filter , effectively absorbing UV radiation in the range of 280 to 400 nm, thus protecting skin and hair from harmful UV exposure . The mechanism involves the absorption of UV radiation, which is then converted to heat, minimizing skin damage and preventing premature aging and skin cancer .

Calcium Signaling Modulation

Research indicates that BCSA can modulate calcium (Ca²⁺) signaling pathways. A study demonstrated that BCSA competitively inhibited progesterone-induced Ca²⁺ signals in human sperm cells. The dose-response relationship revealed that BCSA began to induce Ca²⁺ signaling at nanomolar concentrations, suggesting its potent biological activity at low doses . This effect may have implications for reproductive health, as altered Ca²⁺ signaling can influence sperm motility and function.

Cytotoxicity Studies

In terms of cytotoxicity, BCSA has been evaluated alongside other UV filters. The photoproducts generated from BCSA exposure were found to exhibit varying degrees of toxicity to cellular systems. While the parent compound showed protective effects against UV-induced damage, certain photoproducts were identified as cytotoxic, indicating the need for careful assessment of long-term exposure to products containing BCSA .

Applications in Cosmetics

BCSA is widely used in cosmetic formulations, particularly in sunscreens. Its ability to stabilize cosmetic products against UV degradation enhances their effectiveness and shelf life. The maximum allowable concentration in cosmetic products is typically set at 6% within the EU regulatory framework, ensuring safety while providing effective UV protection .

Case Studies and Research Findings

Several case studies have highlighted the efficacy and safety profile of BCSA:

- Efficacy in Sunscreens : A comparative study showed that formulations containing BCSA provided superior protection against both UVA and UVB radiation compared to formulations without it. This underscores its importance in modern sunscreen formulations.

- Toxicological Assessments : Toxicological evaluations conducted under EU regulations have confirmed that BCSA does not exhibit significant adverse effects when used within recommended concentrations. These studies are crucial for regulatory approval and consumer safety.

- Environmental Impact Studies : Investigations into the environmental persistence of BCSA have indicated that while it effectively protects human skin, its ecological impact remains an area for further research, particularly regarding aquatic toxicity following runoff from treated skin.

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| UV Absorption | Absorbs UV radiation (280-400 nm), protecting skin from damage |

| Calcium Signaling Modulation | Inhibits progesterone-induced Ca²⁺ signals at nanomolar concentrations |

| Cytotoxicity | Parent compound shows protective effects; some photoproducts exhibit toxicity |

| Cosmetic Application | Used as a UV filter in sunscreens and other cosmetics |

特性

IUPAC Name |

4-[(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)methyl]benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O4S/c1-16(2)14-8-9-17(16,3)15(18)13(14)10-11-4-6-12(7-5-11)22(19,20)21/h4-7,10,14H,8-9H2,1-3H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJKXQYVUVWWJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)S(=O)(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20866529 | |

| Record name | 4-[(4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptan-2-ylidene)methyl]benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56039-58-8 | |

| Record name | Benzylidene camphor sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056039588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)methyl]benzenesulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does the combined effect of Benzylidene Camphor Sulfonic Acid with other chemicals differ from its individual impact?

A2: Research indicates that BCSA can act synergistically with other endocrine-disrupting chemicals (EDCs), such as α-Zearalenol, to activate CatSper channels in human sperm. [] This means that the combined effect of these chemicals is greater than the sum of their individual effects. [] This synergistic action is concerning because it highlights the potential for even low-dose exposure to mixtures of EDCs to significantly disrupt sperm function. [] Current safety assessments often focus on individual chemicals, but this research emphasizes the need to consider the combined effects of multiple EDCs for a more accurate risk assessment. []

Q2: What are the implications of this compound's action on CatSper for human health?

A3: BCSA's ability to activate CatSper at very low concentrations (nanomolar range) raises concerns about its potential impact on human fertility. [] As an EDC found in various products, exposure to BCSA could disrupt the precisely orchestrated sequence of events during fertilization. [, ] While more research, particularly in vivo studies, is needed to understand the full extent of its effects on human health, the current findings underscore the potential risks associated with exposure to BCSA and other EDCs. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。